molecular formula C21H19FN6O4 B11423109 N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B11423109
M. Wt: 438.4 g/mol
InChI Key: AJHSROWYTSPLLC-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazolopyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Methyl Group: This step often involves a nucleophilic substitution reaction.

    Attachment of the Dimethoxyphenyl Group: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the triazolopyrimidine core.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology: In biological research, it is investigated for its potential interactions with various biomolecules, including proteins and nucleic acids.

Medicine: The triazolopyrimidine core is known for its pharmacological activity, making this compound a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the target.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group.

    Phenazines: Compounds with a similar nitrogen-containing ring structure.

Uniqueness: What sets N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE apart is its combination of a triazolopyrimidine core with both fluorophenyl and dimethoxyphenyl groups, providing a unique set of chemical and biological properties.

Properties

Molecular Formula

C21H19FN6O4

Molecular Weight

438.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C21H19FN6O4/c1-31-15-7-8-16(17(9-15)32-2)24-18(29)11-27-12-23-20-19(21(27)30)25-26-28(20)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,24,29)

InChI Key

AJHSROWYTSPLLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F)OC

Origin of Product

United States

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